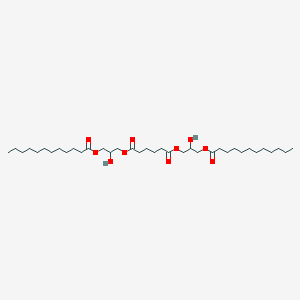
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. This compound is characterized by the presence of ester and hydroxyl functional groups, which contribute to its versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate typically involves esterification reactions. One common method includes the reaction of hexanedioic acid with 3-(dodecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: :
Eigenschaften
CAS-Nummer |
149607-81-8 |
|---|---|
Molekularformel |
C36H66O10 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3 |
InChI-Schlüssel |
KNXCRXVEYZHQEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















